2-Phenyl-1,3-dithiane 1-oxide

Description

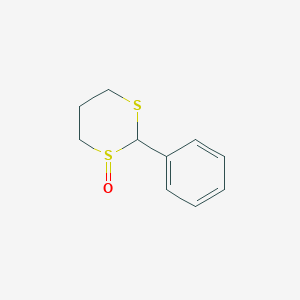

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-phenyl-1,3-dithiane 1-oxide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12OS2/c11-13-8-4-7-12-10(13)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLNVOXAMHSCFHV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(S(=O)C1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80392278 | |

| Record name | 2-phenyl-1,3-dithiane 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93974-18-6 | |

| Record name | 2-phenyl-1,3-dithiane 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80392278 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Stereocontrolled Synthesis of 2 Phenyl 1,3 Dithiane 1 Oxide

Diastereoselective Oxidation Methodologies from 2-Phenyl-1,3-dithiane (B1581651)

The direct oxidation of 2-phenyl-1,3-dithiane can lead to two diastereomeric products: the cis- and trans-1-oxides. The stereochemical outcome of this oxidation is highly dependent on the reagents and conditions employed, with a general preference for the formation of the thermodynamically more stable trans isomer, where the oxygen atom occupies an equatorial position in the preferred chair conformation of the dithiane ring.

Chiral Oxidant Systems and Ligand-Mediated Approaches

The development of chiral oxidant systems has enabled the asymmetric oxidation of sulfides, including cyclic dithioacetals, with high levels of stereocontrol. These systems typically involve a metal catalyst complexed with a chiral ligand and a stoichiometric oxidant.

One highly effective system utilizes a chiral Aluminum(salalen) complex as a catalyst in the presence of hydrogen peroxide as the oxidant. acs.org This method has been successfully applied to a range of 2-substituted 1,3-dithianes, including aryl-substituted variants, to produce the corresponding trans-monoxides in high yields and excellent diastereomeric and enantiomeric excesses. acs.org For instance, the oxidation of 2-aryl-1,3-dithianes using this system consistently yields the trans product with diastereomeric ratios often exceeding 20:1 and enantiomeric excesses in the range of 98-99%. acs.org

Modified Sharpless oxidation conditions have also been employed for the enantioselective sulfoxidation of 2-substituted-1,3-dithianes. researchgate.net Another notable chiral oxidant is (+)-[(8,8-Dimethoxycamphoryl)sulfonyl]oxaziridine, which has proven effective in the asymmetric oxidation of 2-acyl-1,3-dithianes, a key step in chiral auxiliary-based strategies. orgsyn.org

Table 1: Performance of Chiral Oxidant Systems in the Oxidation of 2-Substituted 1,3-Dithianes

| Catalyst/Oxidant System | Substrate | Diastereomeric Ratio (trans:cis) | Enantiomeric Excess (ee) | Yield |

|---|---|---|---|---|

| Aluminum(salalen) / H₂O₂ | 2-Aryl-1,3-dithianes | >20:1 | 98-99% | High |

| Modified Sharpless Conditions | 2-Substituted-1,3-dithianes | N/A | High | Good |

Influence of Reaction Conditions on Diastereoisomeric Ratio

Reaction conditions play a critical role in determining the ratio of cis to trans diastereoisomers. The diastereoselectivity in the oxidation of 2-phenyl-1,3-dithiane is influenced by the conformational equilibrium of the dithiane ring. acs.org The 1,3-dithiane (B146892) ring exists in a dynamic equilibrium between two chair-like conformers. The relative stability of these conformers and the transition states leading to the sulfoxide (B87167) products can be affected by factors such as the solvent, temperature, and the nature of the oxidizing agent.

Studies have shown that the equilibrium between the chair conformers of the dithiane precursor is directly relevant to the observed diastereoselectivity of the oxidation. acs.org The formation of the trans-monoxide is generally favored, as the approach of the oxidant to the axial lone pair on the sulfur atom is less sterically hindered, leading to an equatorial oxygen atom in the product. This outcome can be further enhanced by carefully selecting reaction conditions that favor this kinetic pathway. For example, lower temperatures often lead to higher diastereoselectivity by increasing the energy difference between the diastereomeric transition states.

Enantioselective Preparation through Chiral Auxiliary Strategies

An alternative and powerful approach to obtaining enantiomerically pure sulfoxides involves the use of chiral auxiliaries. wikipedia.orgsigmaaldrich.comresearchgate.netsigmaaldrich.com A chiral auxiliary is a stereogenic group that is temporarily incorporated into the substrate to control the stereochemical outcome of a subsequent reaction. wikipedia.org After the desired transformation, the auxiliary can be removed and ideally recovered for reuse. wikipedia.orgsigmaaldrich.comsigmaaldrich.com

Auxiliary Design, Attachment, and Detachment Protocols

In the context of 2-phenyl-1,3-dithiane 1-oxide synthesis, a common strategy involves an acylation-oxidation-deacylation sequence. orgsyn.org While not a classical chiral auxiliary, an acyl group, such as a pivaloyl group, can be attached to the C2 position of the dithiane ring. This 2-acyl-1,3-dithiane serves as an effective substrate for subsequent asymmetric oxidation.

Attachment: The process begins with the deprotonation of 1,3-dithiane using a strong base like sodium hexamethyldisilazide followed by butyllithium. orgsyn.org The resulting dianion is then acylated by reacting it with an ester, such as ethyl 2,2-dimethylpropanoate, to yield 2-(2,2-dimethylpropanoyl)-1,3-dithiane. orgsyn.org The synthesis of the 2-phenyl precursor would similarly involve acylation followed by introduction of the phenyl group or starting from a phenyl-substituted precursor.

Oxidation: The key stereochemical induction step is the oxidation of the 2-acyl-1,3-dithiane. Using a chiral oxidant like (+)-[(8,8-Dimethoxycamphoryl)sulfonyl]oxaziridine, the sulfur atom is oxidized with high enantioselectivity (ca. 90% ee). orgsyn.org

Detachment: The final step is the removal of the acyl group. This is typically achieved through hydrolysis under basic conditions, for instance, by heating the 2-acyl-1,3-dithiane 1-oxide with aqueous sodium hydroxide (B78521) in ethanol. orgsyn.org This deacylation step yields the target enantiomerically enriched 1,3-dithiane 1-oxide. researchgate.net

Table 2: Example of Chiral Auxiliary Strategy via Acylation-Oxidation-Deacylation

| Step | Reagents and Conditions | Intermediate/Product |

|---|---|---|

| Attachment (Acylation) | 1. NaHMDS, BuLi in THF2. Ethyl 2,2-dimethylpropanoate | 2-(2,2-Dimethylpropanoyl)-1,3-dithiane |

| Asymmetric Oxidation | (+)-[(8,8-Dimethoxycamphoryl)sulfonyl]oxaziridine in CCl₄ | 1S-2-(2,2-Dimethylpropanoyl)-1,3-dithiane 1-oxide |

| Detachment (Deacylation) | 5% NaOH (aq), Ethanol, reflux | (1S)-(-)-1,3-Dithiane 1-oxide |

Mechanistic Aspects of Chiral Induction During Oxidation

The mechanism of chiral induction relies on the creation of a diastereomeric transition state when the chiral reagent (either the oxidant or the auxiliary-modified substrate) interacts with the prochiral sulfur atom of the dithiane. The chiral entity, whether it's a ligand on a metal oxidant or an auxiliary attached to the dithiane ring, creates a sterically and electronically differentiated environment.

In the case of an auxiliary-controlled reaction, the auxiliary group directs the incoming oxidizing agent to one of the two lone pairs of the sulfur atom. The auxiliary's three-dimensional structure blocks one face of the sulfur atom more effectively than the other, forcing the oxidant to approach from the less hindered side. This preferential attack leads to the formation of one enantiomer of the sulfoxide in excess. The efficiency of this stereochemical communication between the auxiliary and the reaction center determines the level of enantiomeric excess achieved in the final product.

Precursor Synthesis and Regioselective Functionalization of 1,3-Dithianes

The primary precursor for the target compound is 2-phenyl-1,3-dithiane. Its synthesis is a cornerstone of dithiane chemistry and is typically achieved through the thioacetalization of benzaldehyde (B42025) with 1,3-propanedithiol. This reaction is generally catalyzed by a Brønsted or Lewis acid. organic-chemistry.org

A key feature of 2-phenyl-1,3-dithiane is the acidity of the proton at the C2 position, which is flanked by two sulfur atoms and a phenyl group. This acidity allows for easy deprotonation by a strong base, such as n-butyllithium (n-BuLi), to generate a nucleophilic carbanion, 2-lithio-2-phenyl-1,3-dithiane. researchgate.net

This process is a classic example of "umpolung" or polarity inversion, where the electrophilic carbonyl carbon of benzaldehyde is transformed into a nucleophilic center. This lithiated intermediate is a versatile tool in organic synthesis, reacting with a wide array of electrophiles like alkyl halides and epoxides to form new carbon-carbon bonds. uwindsor.ca This regioselective functionalization at the C2 position is fundamental for constructing more complex molecules before or after the stereoselective oxidation of the sulfur atom.

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-Phenyl-1,3-dithiane |

| Benzaldehyde |

| 1,3-Propanedithiol |

| n-Butyllithium |

| 2-Lithio-2-phenyl-1,3-dithiane |

| Hydrogen peroxide |

| (+)-[(8,8-Dimethoxycamphoryl)sulfonyl]oxaziridine |

| Sodium hexamethyldisilazide |

| Ethyl 2,2-dimethylpropanoate |

| 2-(2,2-Dimethylpropanoyl)-1,3-dithiane |

| Sodium hydroxide |

| 1,3-Dithiane |

| 1S-2-(2,2-Dimethylpropanoyl)-1,3-dithiane 1-oxide |

Anionic Alkylation and Arylation at the C2-Position

The carbon at the C2 position of the 1,3-dithiane ring can be readily deprotonated to form a nucleophilic carbanion, often referred to as a dithianyl anion. This "umpolung" or reversal of polarity allows the C2 carbon to act as an acyl anion equivalent. In the case of 2-phenyl-1,3-dithiane, this anion can be generated and subsequently reacted with various electrophiles to introduce new alkyl or aryl groups at the C2 position.

The generation of the 2-lithio-1,3-dithiane derivative is a common strategy. This is typically achieved by treating the dithiane with a strong base such as n-butyllithium in a solvent like tetrahydrofuran (B95107) (THF) at low temperatures. researchgate.net The resulting 2-lithio-2-phenyl-1,3-dithiane is a potent nucleophile.

Research has demonstrated the successful alkylation of this lithiated intermediate. For instance, benzenesulfonates of primary alcohols react efficiently with the lithio derivatives of 2-phenyl-1,3-dithiane at room temperature to yield 2-alkyl-2-phenyl-1,3-dithiane derivatives in high yields. organic-chemistry.org This reaction proceeds smoothly, providing a reliable method for C-C bond formation at the C2 position. organic-chemistry.org The general procedure involves preparing the 2-lithio-2-phenyl-1,3-dithiane in a mixture of tetrahydrofuran and hexane, followed by the addition of the arenesulfonate. organic-chemistry.org

This functionalization at the C2 position is a crucial step that occurs prior to the oxidation of the sulfur atom to form the target sulfoxide. The nature of the newly introduced alkyl or aryl group can influence the subsequent oxidation step.

Stereochemical Control in Pre-oxidation Functionalization

Controlling the stereochemistry at the sulfur atom during the synthesis of this compound is paramount. A powerful strategy to achieve this is to functionalize the dithiane ring, particularly at the C2 position, before the oxidation step. This "pre-oxidation functionalization" allows for the introduction of a directing group that can influence the facial selectivity of the incoming oxidizing agent.

A well-established methodology involves an acylation-oxidation-deacylation sequence. orgsyn.org While demonstrated for the synthesis of the parent 1,3-dithiane 1-oxide, the principle is directly applicable to 2-phenyl substituted systems. In this approach, an acyl group is first introduced at the C2 position. This 2-acyl-1,3-dithiane then serves as a substrate for an asymmetric oxidation. orgsyn.org The acyl group can sterically or electronically guide the oxidizing agent to one of the two sulfur atoms, or to one face of a specific sulfur atom, leading to the formation of the sulfoxide with high enantiomeric excess. orgsyn.org

The use of chiral oxidizing agents, such as (+)-[(8,8-dimethoxycamphoryl)sulfonyl]oxaziridine, has proven effective in these asymmetric sulfide (B99878) oxidations. orgsyn.org After the stereoselective formation of the 2-acyl-1,3-dithiane 1-oxide, the auxiliary acyl group can be removed under basic conditions, for example, by heating with aqueous sodium hydroxide in ethanol, to yield the desired 2-substituted-1,3-dithiane 1-oxide. orgsyn.org This sequence allows for the preparation of 2-alkyl-1,3-dithiane 1-oxides in high enantiomeric excesses. researchgate.net This strategy highlights how functionalization prior to oxidation is a key method for achieving stereochemical control in the final sulfoxide product.

Reactivity and Mechanistic Investigations of 2 Phenyl 1,3 Dithiane 1 Oxide

Nucleophilic Reactivity and Stabilized Carbanion Generation

The presence of the sulfoxide (B87167) group significantly influences the acidity of the proton at the C2 position of the dithiane ring, facilitating the generation of a stabilized carbanion. This carbanion serves as a potent nucleophile in various carbon-carbon bond-forming reactions.

The generation of 2-lithio-2-phenyl-1,3-dithiane 1-oxide is typically achieved through the deprotonation of 2-phenyl-1,3-dithiane (B1581651) 1-oxide with a strong base. Common bases used for this purpose include n-butyllithium (n-BuLi) in an appropriate solvent like tetrahydrofuran (B95107) (THF) at low temperatures, such as -78 °C, to prevent side reactions. researchgate.netacs.org The reaction time for metalation can vary depending on the specific substrate and conditions. researchgate.net

The stability of the resulting carbanion is attributed to several factors:

Inductive Effect: The electron-withdrawing sulfoxide group enhances the acidity of the C2 proton.

Chelation: The lithium cation can coordinate with the sulfoxide oxygen and one of the sulfur atoms of the dithiane ring, forming a stable five- or six-membered chelate ring. This chelation stabilizes the organolithium species.

Stereoelectronic Effects: The conformational preference of the C-Li bond, whether axial or equatorial, also plays a role in the stability. acs.org Density functional theory (DFT) studies have shown that for 2-lithio-2-phenyl-1,3-dithiane, an interesting structure is predicted for the axial form where the lithium is bonded to C(2), the ipso and ortho carbons of the phenyl ring, and one of the ring sulfurs in a highly delocalized system. acs.org

Solutions of 2-lithio-1,3-dithianes in THF are reported to be stable for weeks at -20 °C. researchgate.net However, at room temperature, they can deprotonate the solvent. researchgate.net

The stabilized carbanion, 2-lithio-2-phenyl-1,3-dithiane 1-oxide, readily reacts with a variety of electrophiles, leading to the formation of new carbon-carbon bonds.

Alkyl Halides: The reaction with alkyl halides provides a straightforward method for the alkylation at the C2 position. Arenesulfonates of primary alcohols have also been shown to react smoothly with lithio derivatives of 2-phenyl-1,3-dithiane at room temperature to yield 2-alkyl derivatives in high yields. organic-chemistry.org

Carbonyls: The addition of 2-lithio-2-phenyl-1,3-dithiane 1-oxide to aldehydes and ketones is a common application, yielding α-hydroxyalkylated products. These reactions often exhibit stereoselectivity, which can be influenced by the reaction conditions and the stereochemistry of the starting sulfoxide. cardiff.ac.uk

Imines: The nucleophilic addition to imines furnishes α-amino-1,3-dithiane derivatives. researchgate.net This reaction has been developed into an asymmetric process by using chiral N-phosphonyl imines, achieving good chemical yields and excellent diastereoselectivities. researchgate.net The slow addition of the imine solution to the 2-lithio-1,3-dithiane solution is crucial for high diastereoselectivity. researchgate.net Copper(II) triflate has been used to mediate the addition of 2-tributylstannyl-1,3-dithiane to various aromatic and heteroaromatic imines. researchgate.net

Table 1: Reactivity of 2-Lithio-2-phenyl-1,3-dithiane 1-Oxide with Various Electrophiles

| Electrophile Category | Specific Electrophile Example | Product Type | Key Findings & Conditions |

| Alkyl Halides | Primary Alkyl Arenesulfonates | 2-Alkyl-2-phenyl-1,3-dithiane 1-oxide | High yields at room temperature. organic-chemistry.org |

| Carbonyls | Aldehydes | α-Hydroxyalkylated dithiane oxide | Stereoselective addition. cardiff.ac.uk |

| Imines | Chiral N-phosphonyl imines | α-Amino-1,3-dithiane derivatives | Good yields and high diastereoselectivity. researchgate.net |

| Imines | Aromatic and Heteroaromatic Imines | α-Amino-1,3-dithiane derivatives | Mediated by Copper(II) triflate with 2-tributylstannyl-1,3-dithiane. researchgate.net |

Sulfoxide-Mediated Rearrangements and Eliminations

The sulfoxide group in 2-phenyl-1,3-dithiane 1-oxide can participate in and facilitate characteristic rearrangements, most notably the Pummerer rearrangement and sigmatropic shifts.

The Pummerer rearrangement is a chemical reaction in which an alkyl sulfoxide is converted to an α-acyloxy thioether upon treatment with an activating agent, typically an acid anhydride (B1165640) like acetic anhydride or trifluoroacetic anhydride (TFAA). cardiff.ac.uktandfonline.com This reaction proceeds via an intermediate sulfonium (B1226848) ion. cdnsciencepub.com

For this compound, the Pummerer rearrangement can be induced to generate a reactive intermediate that can be trapped or undergo further transformations. For instance, in reactions involving lithiated 2-methoxy-1,3-dithiane-1-oxide and trialkylboranes, the addition of TFAA can induce a Pummerer rearrangement. cardiff.ac.uktandfonline.com This generates a presumed trifluoroacetoxyalkylthiolate group which can act as a leaving group in subsequent reactions. cardiff.ac.uktandfonline.com The intramolecular condensation of benzyl (B1604629) 2-carboxyphenyl sulfoxide under Pummerer conditions (acetic anhydride at 130°C) leads to the formation of 2-phenyl-1,3-benzoxathian-6-one. semanticscholar.org

The synthetic utility of the Pummerer rearrangement of dithiane oxides lies in its ability to introduce functionality at the carbon adjacent to the sulfur atom, effectively converting the sulfoxide into a masked carbonyl or a reactive electrophilic center.

wikipedia.orgyoutube.com-Sigmatropic rearrangements are pericyclic reactions that involve the migration of a substituent from one atom of an allylic system to the third atom, through a five-membered cyclic transition state. wikipedia.orgyoutube.com In the context of sulfoxides, this typically involves the rearrangement of an allylic sulfoxide to an allylic sulfenate ester. libretexts.org This rearrangement is often reversible. libretexts.org

While the provided outline specifies cardiff.ac.uk-sigmatropic rearrangements, the more commonly discussed and relevant sigmatropic rearrangement for sulfoxides is the wikipedia.orgyoutube.com-sigmatropic rearrangement. wikipedia.orglibretexts.orgorganicchemistrydata.orgwikipedia.org These rearrangements are known for their high stereoselectivity, with a strong preference for the formation of the E-alkene (trans isomer) product. wikipedia.org The stereochemistry of the newly formed carbon-carbon bond can often be predicted from the conformation of the five-membered ring transition state. wikipedia.org

Metal-Catalyzed Transformations Involving this compound

While the nucleophilic reactivity of the lithiated form is well-established, metal-catalyzed transformations involving this compound are also an area of investigation. These reactions can offer alternative pathways for bond formation and functionalization.

One example involves the reaction of lithiated 2-substituted-1,3-dithiane oxides with trialkylboranes. cardiff.ac.uktandfonline.com In these reactions, an alkyl group from the borane (B79455) migrates to the C2 carbon of the dithiane ring. For instance, the reaction of lithiated 2-methoxy-1,3-dithiane-1-oxide with trioctylborane results in two migrations, displacing both the methoxy (B1213986) group and the thiolate unit to form a dioctyl ketone after oxidation. cardiff.ac.uktandfonline.com Although the yields can be low due to competing reactions like thiophilic addition of the lithiating agent, this demonstrates the potential for boron-based reagents to mediate complex transformations of dithiane oxides. cardiff.ac.uktandfonline.com

Furthermore, the autoxidative condensation of 2-aryl-2-lithio-1,3-dithianes can occur, which is a process that can be influenced by the presence of metals from the organolithium reagent and exposure to oxygen. acs.org This reaction leads to the formation of orthothioesters and α-thioether ketones. acs.org

Table 2: Summary of Metal-Involved Transformations

| Metal/Reagent | Substrate | Product Type | Key Observations |

| Lithium/Trialkylborane | 2-Methoxy-1,3-dithiane-1-oxide | Dialkyl ketone (after oxidation) | Two alkyl migrations from boron to carbon occur. cardiff.ac.uktandfonline.com |

| Lithium/Oxygen | 2-Aryl-1,3-dithiane | Orthothioester, α-thioether ketone | Autoxidative condensation upon air exposure. acs.org |

Cross-Coupling Reactions and Transmetalation Processes

While direct cross-coupling reactions involving this compound are not extensively documented, the broader class of 2-aryl-1,3-dithianes has been shown to participate in palladium-catalyzed cross-coupling reactions with aryl bromides. brynmawr.edu This process leverages the acidic nature of the benzylic proton at the C2 position of the dithiane ring, enabling it to function as a transmetalation reagent. brynmawr.edu The mechanism is believed to involve the coordination of the sulfur atom to the palladium catalyst, which enhances the acidity of the C2 proton and facilitates the transmetalation step. brynmawr.edu This approach provides a novel method for the synthesis of diaryl ketones and diarylmethanes. brynmawr.edu

The choice of phosphine (B1218219) ligands is crucial for the success of these cross-coupling reactions. Studies have shown that bisphosphines like dppf and DPEPhos can facilitate the desired transformation, whereas others like dppe and dppp (B1165662) show no reactivity under similar conditions. brynmawr.edu

| Entry | Phosphine Ligand | Reactivity |

|---|---|---|

| 1 | dppe | No reactivity |

| 2 | dppp | No reactivity |

| 3 | dppf | Some desired transformation |

| 4 | DPEPhos | Some desired transformation |

Reactions with Organoboranes and Group Migrations

A key observation is that the sulfoxide group itself does not appear to be a sufficiently good leaving group to facilitate further migrations under these conditions. tandfonline.comresearchgate.net However, a third migration can be induced by treating the intermediate with trifluoroacetic anhydride, which triggers a Pummerer rearrangement. tandfonline.comcardiff.ac.uk The resulting trifluoroacetoxyalkylthiolate group then acts as a competent leaving group, leading to the formation of trioctylmethanol upon oxidation, albeit in very low yields. tandfonline.comcardiff.ac.uk

In contrast, the reaction of 2-chloro-1,3-dithiane-1,3-dioxide with trioctylborane leads to only a single migration of an octyl group, displacing the chloride to produce nonanoic acid after oxidation in a moderate yield of 50%. tandfonline.comcardiff.ac.uk

| Dithiane Derivative | Number of Migrations | Final Product (after oxidation) | Yield |

|---|---|---|---|

| 2-Methoxy-1,3-dithiane 1-oxide | 2 | Dioctyl ketone | Up to 31% |

| 2-Methoxy-1,3-dithiane 1-oxide (with TFAA) | 3 | Trioctylmethanol | Very low |

| 2-Chloro-1,3-dithiane-1,3-dioxide | 1 | Nonanoic acid | 50% |

Acid-Catalyzed Transformations and Hydrolysis Mechanisms

The hydrolysis of 2-phenyl-1,3-dithiane is promoted by various metal ions in aqueous dioxane solution. rsc.org The efficiency of these metal ions follows the qualitative sequence: Tl(III) > Hg(II) > Hg₂(II) >> Ag(I). rsc.org Kinetic studies indicate a mechanism involving the rapid formation of a 1:1 adduct between the metal ion and the dithiane, followed by a slow, rate-determining ring-opening step. rsc.org

The acid-catalyzed hydrolysis of 2-aryl-2-phenyl-1,3-dithianes in 10% (v/v) dioxane-water has also been studied. rsc.org The mechanism of this hydrolysis is believed to shift from an A-SE2 type mechanism for more reactive dithianes to an A-2-like mechanism for less reactive ones. rsc.org In highly concentrated acidic solutions, these dithianes can form stoichiometric amounts of α-thio carbocations, which are typically considered low-concentration intermediates in S,S-acetal hydrolysis. rsc.org

The stability of the 1,3-dithiane (B146892) protective group is highly dependent on the pH. organic-chemistry.org It is generally stable under basic and neutral conditions but can be removed under harsh acidic conditions. organic-chemistry.orgthieme-connect.de

| Metal Ion | K (dm³ mol⁻¹) | k₂ (s⁻¹) |

|---|---|---|

| Tl³⁺ | 54.5 | 77 |

| Hg²⁺ | 3.0 x 10⁴ | 0.20 |

| Hg₂²⁺ | 630 | 0.07 |

Detailed Reaction Mechanisms and Transition State Analysis

Computational studies, specifically Density Functional Theory (DFT) calculations, have provided deeper insights into the reaction mechanisms of lithiated dithianes. For instance, the autoxidative condensation of 2-aryl-2-lithio-1,3-dithianes has been investigated. acs.org The calculations support a mechanism that begins with the highly favorable autoxidation of the organolithium dithiane, leading to the formation of a thioester. This thioester is then trapped by another molecule of the 2-lithio-1,3-dithiane. acs.org

The free energy profile for the deterioration of the lithium alkoxide and its reaction with 2-phenyl-2-lithio-1,3-dithiane has been calculated. The formation of the thioester from the lithium alkoxide has a low activation energy. acs.org The subsequent nucleophilic attack of a second lithiated dithiane molecule on the thioester is facilitated by the polarization of the C=O bond by the lithium cation. acs.org The transition state for this step resembles an early transition state, as indicated by the long forming C-C bond. acs.org The collapse of the resulting tetrahedral intermediate to form a ketone and a lithium thiolate has a low energy barrier. acs.org

These mechanistic studies are crucial for understanding the reactivity and for the rational design of new synthetic methodologies based on this compound and its derivatives.

Applications of 2 Phenyl 1,3 Dithiane 1 Oxide in Complex Molecular Construction

Asymmetric Carbon-Carbon Bond Formation

The ability to form carbon-carbon bonds with high stereoselectivity is a cornerstone of modern organic synthesis. 2-Phenyl-1,3-dithiane (B1581651) 1-oxide and its derivatives have proven to be exceptional reagents in this regard, enabling both diastereoselective and enantioselective alkylation, acylation, and conjugate addition reactions.

Diastereoselective and Enantioselective Alkylation and Acylation Reactions

The enolates generated from 2-acyl-2-alkyl-1,3-dithiane 1-oxides exhibit remarkable diastereoselectivity in their reactions with alkylating agents. rsc.org The stereochemical outcome of these alkylation reactions is highly dependent on several factors, including the relative stereochemistry of the acyl dithiane oxide, the nature of the 2-alkyl substituent, the base employed, the solvent, and the reaction temperature. rsc.org In certain instances, the diastereoselectivity is so high that the minor diastereomer is undetectable by high-field ¹H NMR spectroscopy. rsc.org This high level of stereocontrol is attributed to the formation of chelated chair-form transition states where both the enolate and sulfoxide (B87167) oxygen atoms interact with the metal counter-ion. rsc.org

For example, the alkylation of the enolates derived from syn- and anti-2-acyl-2-ethyl-1,3-dithiane 1-oxides with methyl iodide demonstrates this high selectivity. The anti isomer, in particular, shows exceptionally high diastereoselectivity. rsc.org

The utility of these dithiane oxides extends to acylation reactions. Enolate anions derived from 2-substituted 2-acyl-1,3-dithiane 1-oxides react efficiently with electrophilic nitrogen sources like di-tert-butyl azodicarboxylate (DBAD), leading to the formation of α-aminoketones with good to excellent diastereoselectivity. researchgate.net

Table 1: Selected Diastereoselective Alkylation Reactions of 2-Acyl-2-alkyl-1,3-dithiane 1-Oxides

| Substrate (2-Acyl-2-alkyl) | Alkylating Agent | Base | Solvent | Temperature (°C) | Diastereomeric Ratio | Reference |

| anti-2-Acetyl-2-ethyl | Methyl Iodide | LDA | THF | -78 | >99:1 | rsc.org |

| syn-2-Acetyl-2-ethyl | Methyl Iodide | LDA | THF | -78 | 85:15 | rsc.org |

| anti-2-Propionyl-2-methyl | Benzyl (B1604629) Bromide | KHMDS | THF | -78 | 95:5 | rsc.org |

Conjugate Additions to Unsaturated Systems and Stereoselectivity

The lithiated anion of 2-phenyl-1,3-dithiane 1-oxide and its derivatives are potent nucleophiles in conjugate addition reactions to α,β-unsaturated systems. These reactions often proceed with a high degree of stereoselectivity, providing a powerful method for the creation of new stereocenters.

α,β-Unsaturated 2-acyl-2-alkyl-1,3-dithiane 1-oxides undergo diastereoselective conjugate addition with lithium organocuprate reagents, affording products with diastereoisomeric ratios as high as approximately 10:1. researchgate.net The stereochemical outcome is influenced by the geometry of the enone and the nature of the cuprate (B13416276) reagent.

Furthermore, the conjugate addition of 2-lithio-1,3-dithianes to nitroarenes has been studied. researchgate.net While 2-H-2-lithio-1,3-dithiane can yield both 1,4- and 1,6-addition products, the 2-phenyl derivative exclusively provides 1,6-addition products. researchgate.net An organocatalytic approach has also been developed for the stereoselective addition of 2-carboxythioesters-1,3-dithiane to nitroalkenes, yielding γ-nitro-β-aryl-α-keto esters with up to 92% enantiomeric excess (ee). rsc.orgresearchgate.net This reaction represents a formal catalytic stereoselective conjugate addition of a glyoxylate (B1226380) anion synthon. rsc.org

A photoredox-catalyzed conjugate addition of a dithiane-2-carboxylate radical to various Michael acceptors has also been reported, offering a broad-scope method for the formation of carbon-carbon bonds. nih.gov

Role as a Chiral Auxiliary in Stereoselective Synthesis

A key application of this compound lies in its use as a chiral auxiliary. By temporarily incorporating this chiral moiety into a molecule, it can effectively direct the stereochemical course of a reaction, after which it can be removed.

Control of Stereochemistry in Remote Reaction Centers

The chiral sulfoxide group in this compound can exert stereochemical control over reactions occurring at remote centers within the molecule. This long-range asymmetric induction is a challenging yet highly valuable aspect of stereoselective synthesis.

Research has demonstrated that the stereochemistry of the sulfoxide can influence the outcome of reactions such as intramolecular cyclizations. thieme-connect.de For instance, a sulfinyl group can be activated by trifluoromethanesulfonic anhydride (B1165640), leading to an intramolecular cyclization that proceeds with a high degree of stereocontrol, as demonstrated in the synthesis of disaccharides. thieme-connect.de The development of methodologies for controlling remote stereogenic centers is an active area of research, with applications in the synthesis of complex natural products containing structural motifs like 1,5-polyols. researchgate.net

Auxiliary-Mediated Asymmetric Induction in Cycloaddition Reactions

Chiral auxiliaries based on the 1,3-dithiane (B146892) 1-oxide framework can effectively control the stereoselectivity of cycloaddition reactions, such as the Diels-Alder and 1,3-dipolar cycloadditions. These reactions are powerful tools for the construction of cyclic and heterocyclic systems.

While specific examples detailing this compound as a direct auxiliary in cycloadditions are not extensively covered in the provided context, the principle of using chiral sulfoxides to induce asymmetry in such transformations is well-established. acs.orgnih.gov The chiral environment created by the auxiliary dictates the facial selectivity of the approach of the reacting partner, leading to the preferential formation of one diastereomer. The development of asymmetric 1,3-dipolar cycloadditions for constructing enantiomerically pure heterocycles is a significant area of research where such auxiliaries play a crucial role. tandfonline.com

Strategic Intermediacy in Total Synthesis of Natural Products and Advanced Scaffolds

The synthetic utility of this compound and related compounds is highlighted by their successful application as key intermediates in the total synthesis of complex natural products and other advanced molecular architectures. researchgate.net The dithiane moiety serves as a versatile latent carbonyl group, which can be unmasked at a later stage of the synthesis. acs.org

The Corey-Seebach reaction, which involves the lithiation of 1,3-dithianes, is a classic and powerful method for carbon-carbon bond formation and has been employed in the synthesis of numerous natural products. researchgate.net The use of chiral 1,3-dithiane 1-oxides adds a layer of stereochemical control to this powerful methodology.

For example, derivatives of 1,3-dithiane have been instrumental in the stereoselective synthesis of the C(1)–C(19) fragment of tetrafibricin. researchgate.net In another instance, a tandem allylic oxidation/oxa-conjugate addition reaction involving a 1,3-dithiane derivative was a key step in the total synthesis of clavosolide A, stereoselectively constructing a 2,3-trans-2,6-cis-tetrahydropyran ring system. nih.gov The high stereoselectivity observed in this reaction was attributed to a rigid, chair-like transition state induced by the 1,3-dithiane. nih.gov

The versatility of the dithiane group allows for its conversion to other functional groups as well. For instance, oxidative hydrolysis can convert the dithiane to a carbonyl group, while reduction can yield a methylene (B1212753) group. researchgate.netacs.org This flexibility makes this compound and its analogs invaluable strategic intermediates in the design and execution of complex synthetic endeavors.

Stereocenter Generation and Chirality Transfer

The sulfoxide group in this compound and its derivatives serves as a potent chiral auxiliary, directing the stereochemical course of reactions at the adjacent C2 carbon. The oxidation of the parent dithiane yields a mixture of diastereomeric sulfoxides, which can often be separated to provide access to enantiomerically pure starting materials. researchgate.net The absolute configuration of the sulfur atom dictates the facial selectivity of subsequent transformations.

Research has extensively documented the diastereoselective reactions of enolates derived from 2-acyl-1,3-dithiane 1-oxides. rsc.orgresearchgate.net These enolates, generated by deprotonation with various bases, react with electrophiles such as alkyl halides to yield alkylated products with a high degree of stereocontrol. rsc.org The diastereoselectivity is influenced by the stereochemistry of the starting acyl dithiane oxide, the nature of the base and its counter-ion, the solvent, and the reaction temperature. rsc.org In certain cases, diastereoselectivities have been so high that the minor isomer was not detectable by high-field NMR spectroscopy. rsc.orgresearchgate.net This high level of control is rationalized by the formation of chelated, chair-form transition states where the metal counter-ion coordinates to both the enolate and sulfoxide oxygen atoms, effectively shielding one face of the enolate from the approaching electrophile. rsc.org

Similarly, the reduction of 2-acyl-2-alkyl-1,3-dithiane 1-oxides with hydride reagents like diisobutylaluminium hydride (DIBAL-H) proceeds with high diastereoselectivity to furnish the corresponding secondary alcohols. thieme-connect.de Remarkably, the stereochemical outcome can often be reversed by the addition of a Lewis acid, such as zinc chloride, which alters the chelation environment of the transition state. thieme-connect.de High diastereoselectivity is also observed in the addition of Grignard reagents and in the conjugate addition of lithium organocuprates to α,β-unsaturated 2-acyl-2-alkyl-1,3-dithiane 1-oxides. researchgate.net The application of these stereoselective reactions has been demonstrated in the total synthesis of natural products like the insect pheromone exo-(+)-brevicomin. researchgate.net

Application in Polyketide and Alkaloid Synthesis

While the stereodirecting power of chiral 1,3-dithiane 1-oxides makes them highly suitable synthons for the intricate carbon frameworks found in polyketides and alkaloids, specific examples of the application of this compound itself in the total synthesis of these particular classes of natural products are not prominent in the surveyed literature. However, the underlying methodology, particularly the diastereoselective formation of carbon-carbon and carbon-heteroatom bonds, is directly applicable to the assembly of the chiral alcohol and amine functionalities that are hallmarks of these complex molecules. The successful synthesis of other complex targets, such as exo-(+)-brevicomin, validates the potential of this reagent class for broader applications in natural product synthesis. researchgate.net

Development of Novel Synthetic Reagents and Catalysts Derived from this compound

The unique reactivity of the this compound scaffold has inspired the development of novel reagents and synthetic strategies. One innovative area of research involves the reaction of lithiated 2-substituted-1,3-dithiane oxides with trialkylboranes. tandfonline.comtandfonline.comcardiff.ac.uk This work has demonstrated that the dithiane oxide framework can facilitate the 1,2-migration of alkyl groups from a boron ate-complex to the C2 carbon of the dithiane ring. tandfonline.comtandfonline.com

For instance, reacting lithiated 2-methoxy-1,3-dithiane-1-oxide with trioctylborane can induce two successive alkyl migrations, displacing both the methoxy (B1213986) group and a thiolate unit to ultimately yield a dialkyl ketone (dioctyl ketone) after oxidation. tandfonline.com Even more remarkably, a third migration can be triggered by first inducing a Pummerer rearrangement of the sulfoxide with trifluoroacetic anhydride. tandfonline.comtandfonline.com This converts the sulfenate into a trifluoroacetoxyalkylthiolate, a superior leaving group, enabling the transfer of a third alkyl group from boron to form a tertiary alcohol (trioctylmethanol) upon oxidation. tandfonline.comtandfonline.com While yields for these multi-migration processes are currently modest, they represent a novel strategy for constructing highly substituted carbon centers. tandfonline.com

In a different vein, 2-aryl-1,3-dithiane 1-oxides have been developed as key components of a new dehydrative glycosylation system. acs.orglookchem.comoregonstate.eduacs.orghud.ac.uk In this methodology, the dithiane oxide, in combination with an activator like triflic anhydride, promotes the coupling of 1-hydroxy glycosyl donors with acceptors. acs.org The reaction proceeds through a sequential activation mechanism involving both the sulfoxide and the remaining sulfide (B99878), demonstrating a novel application for this class of compounds beyond traditional C-C bond formation. oregonstate.edu

Advanced Spectroscopic and Structural Characterization of 2 Phenyl 1,3 Dithiane 1 Oxide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is a cornerstone technique for determining the detailed structure of 2-Phenyl-1,3-dithiane (B1581651) 1-oxide in solution. It provides critical information on the connectivity, configuration, and conformational dynamics of the molecule.

One-dimensional (1D) NMR spectra, including ¹H and ¹³C NMR, offer the initial and fundamental characterization of the molecule. nih.gov For 2-Phenyl-1,3-dithiane 1-oxide, specific chemical shifts and coupling constants have been reported, which align with the proposed structure. rsc.orgrsc.org The aromatic protons of the phenyl group typically appear as a multiplet in the range of δ 7.33–7.43 ppm. rsc.org The proton at the C2 position (H-2) is a key diagnostic signal, appearing as a singlet at approximately δ 4.54-4.55 ppm, indicating its unique chemical environment. rsc.orgrsc.org The methylene (B1212753) protons of the dithiane ring display complex multiplets between δ 2.23 and δ 3.58 ppm, reflecting their diastereotopic nature within the chiral ring system. rsc.orgrsc.org

In the ¹³C NMR spectrum, the carbon atoms of the phenyl ring resonate between δ 128.5 and δ 133.4 ppm. rsc.orgrsc.org The C2 carbon, attached to both the phenyl group and two sulfur atoms, shows a characteristic signal around δ 69.3-69.8 ppm. rsc.orgrsc.org The carbons of the dithiane ring backbone appear at δ 54.5-54.9 ppm (C-4/C-6) and δ 29.3-31.5 ppm (C-5), with the oxidation at S1 influencing their shielding. rsc.orgrsc.org

| Assignment | ¹H Chemical Shift (δ, ppm) rsc.orgrsc.org | ¹³C Chemical Shift (δ, ppm) rsc.orgrsc.org |

|---|---|---|

| Phenyl-H | 7.43–7.33 (m, 5H) | 133.4, 129.5, 129.2, 128.8 |

| H-2 | 4.55 (s, 1H) | 69.8 |

| H-4, H-6 | 3.58–2.58 (m) | 54.9 |

| H-5 | 2.54–2.23 (m) | 31.5, 29.6 |

Note: Data compiled from supporting information in chemical literature. rsc.orgrsc.org Multiplicities: s = singlet, m = multiplet.

The 1,3-dithiane (B146892) ring typically adopts a chair conformation to minimize torsional strain. In this compound, two key conformational questions arise: the orientation of the C2-phenyl group (axial vs. equatorial) and the S1-oxide group (axial vs. equatorial). For 1,3-dithiane 1-oxides, there is a well-established preference for the S=O bond to occupy the axial position due to stereoelectronic factors, including the minimization of gauche interactions. rsc.orgacs.org The bulky phenyl group at C2 would be expected to strongly prefer the equatorial position to minimize steric hindrance.

This predicted conformation—a chair with an equatorial phenyl group and an axial sulfoxide (B87167) group—is supported by NMR data. The magnetic anisotropy of the axial S=O bond and the equatorial phenyl ring significantly influences the chemical shifts of nearby protons. cdnsciencepub.com An axial S=O group strongly deshields the syn-axial protons at the C4 and C6 positions. cdnsciencepub.com The anisotropic effect of the phenyl ring also contributes to the complex shielding and deshielding patterns observed for the ring protons, where the chemical shift of a given proton depends on its spatial relationship to the plane of the aromatic ring. scielo.br Detailed analysis using Nuclear Overhauser Effect (NOE) spectroscopy could provide definitive proof of these spatial relationships, for instance by observing NOE correlations between the C2 proton and the axial protons at C4 and C6.

X-ray Crystallography for Absolute and Relative Configuration Determination

For example, the crystal structure of 2-arylseleno-1,3-dithianes shows that the dithiane ring exists in a chair conformation. cdnsciencepub.com Furthermore, a pentacoordinate tin adduct of 2-phenyl-1,3-dithiane trans-1,trans-3-dioxide also confirms the chair geometry of the dithiane ring. scielo.br Based on these related structures and general conformational principles, this compound is expected to crystallize in a chair conformation. In this conformation, the bulky phenyl group at C2 would occupy an equatorial position to minimize steric strain, while the sulfoxide oxygen would likely adopt an axial orientation, consistent with the known anomeric effect in sulfoxides. rsc.orgcdnsciencepub.com The determination of the absolute configuration of the chiral sulfur center would be possible through anomalous dispersion measurements if a suitable heavy atom is present or by resolving the enantiomers and crystallizing a single one. acs.org

Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Excess and Chirality Assessment

The presence of a chiral sulfoxide group makes this compound an optically active molecule. Chiroptical techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for characterizing its enantiomeric purity and assigning its absolute configuration. acs.org

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. acs.org For aryl alkyl sulfoxides, characteristic Cotton effects are observed in the UV region, which are associated with the electronic transitions of the aromatic chromophore (e.g., ¹Lₐ and ¹Lₑ bands of the phenyl group). acs.org The sign and magnitude of these Cotton effects are directly related to the absolute configuration at the sulfur stereocenter. acs.orgrsc.org Empirical rules, supported by theoretical calculations, have been developed to correlate the observed CD spectrum with the (R) or (S) configuration of the sulfoxide. nih.gov

Vibrational Circular Dichroism (VCD), which measures differential absorption in the infrared region, has also emerged as a powerful tool for determining the absolute configuration of chiral sulfoxides. nih.govnih.gov By comparing the experimental VCD spectrum with spectra predicted by density functional theory (DFT) calculations for a specific enantiomer (e.g., (S)-enantiomer), a definitive assignment of the absolute configuration can be made. nih.govnih.gov These techniques are non-destructive and highly sensitive for confirming the enantiomeric excess of a sample.

Mass Spectrometry (MS) for Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry provides crucial information about the molecular weight and elemental composition of this compound, as well as insights into its structure through analysis of its fragmentation patterns under ionization.

High-resolution mass spectrometry (HRMS) can confirm the molecular formula, C₁₀H₁₂OS₂. Electrospray ionization (ESI) typically shows a strong signal for the protonated molecule, [M+H]⁺, at a measured m/z of 213.0409, which is consistent with the calculated value of 213.0402. rsc.org

Under electron ionization (EI), the molecule would undergo characteristic fragmentation. While a detailed EI spectrum for this specific compound is not published, fragmentation patterns can be predicted based on related structures. acs.orgaip.orgsemanticscholar.org Key fragmentation pathways would likely include:

Loss of the sulfoxide oxygen ([M-O]⁺˙) or the entire sulfinyl group ([M-SO]⁺˙).

Cleavage of the dithiane ring , a common fragmentation pathway for 1,3-dithianes. aip.org This can lead to ions corresponding to the thiobenzaldehyde radical cation [C₆H₅CHS]⁺˙ or the phenylmethylidyne-sulfanyl cation [C₆H₅CS]⁺.

Loss of the phenyl group ([M-C₆H₅]⁺).

Retro-Diels-Alder type reactions or other ring-opening mechanisms leading to smaller sulfur-containing fragments.

| m/z | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 213 | [C₁₀H₁₂OS₂ + H]⁺ | Protonated Molecular Ion (ESI) rsc.org |

| 196 | [C₁₀H₁₂S₂]⁺˙ | Loss of Oxygen |

| 165 | [C₁₀H₉S₂]⁺ | Loss of H and SO |

| 138 | [C₇H₆S]⁺˙ | Thiobenzaldehyde radical cation |

| 121 | [C₇H₅S]⁺ | Phenylmethylidyne-sulfanyl cation |

| 77 | [C₆H₅]⁺ | Phenyl cation |

Computational and Theoretical Studies on 2 Phenyl 1,3 Dithiane 1 Oxide

Density Functional Theory (DFT) for Conformational Preferences and Energetics

Density Functional Theory (DFT) has become a cornerstone for investigating the structural and energetic properties of dithiane derivatives. By approximating the electron density of the system, DFT methods like B3LYP can accurately calculate molecular geometries and relative energies of different conformers and stereoisomers. acs.orgjocpr.com

The introduction of an oxygen atom on one of the sulfur atoms in the 1,3-dithiane (B146892) ring creates a new stereocenter, leading to the formation of stereoisomers. These are primarily the cis and trans isomers, defined by the relationship between the sulfoxide (B87167) group and the phenyl group at the C2 position. Both isomers predominantly adopt a chair conformation.

Computational studies focus on determining the preferred orientation of the sulfoxide's S=O bond, which can be either axial or equatorial. The relative stability of these conformers is governed by a complex interplay of steric hindrance and stereoelectronic interactions, such as dipole-dipole interactions between the sulfoxide group and the other sulfur atom, which can influence the ring's bond angles and puckering. For the parent 1,3-dithiane 1-oxide, theoretical studies have explored these stereoelectronic effects and their impact on conformational preference. In 2-phenyl-1,3-dithiane (B1581651) 1-oxide, the bulky phenyl group typically occupies an equatorial position to minimize steric strain, while the S=O group's preference is more nuanced. DFT calculations are crucial for quantifying the energy differences between these states.

Table 1: Illustrative DFT-Calculated Relative Energies for Stereoisomers of 2-Phenyl-1,3-dithiane 1-oxide This table is illustrative, based on typical energy differences found in related systems.

| Isomer/Conformer | Phenyl Group | S=O Group | Relative Energy (kcal/mol) |

|---|---|---|---|

| trans | Equatorial | Axial | 0.00 (Reference) |

| cis | Equatorial | Equatorial | +0.75 |

| trans (twist-boat) | - | - | +4.50 |

A key application of DFT is the prediction of spectroscopic data, which serves to validate the accuracy of the computational model. semanticscholar.org Methods like the Gauge-Independent Atomic Orbital (GIAO) method are used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). semanticscholar.org Similarly, the calculation of harmonic vibrational frequencies can be compared with experimental Infrared (IR) and Raman spectra. jocpr.comchemrevlett.com

For a given optimized geometry, DFT calculations can predict the ¹³C and ¹H NMR chemical shifts. These calculated values are often plotted against experimental data, and a strong linear correlation (R² value close to 1.0) indicates that the computed structure is a reliable representation of the molecule in solution. semanticscholar.org Discrepancies can often be attributed to solvent effects or dynamic processes not fully captured by the gas-phase or implicit solvent models used in the calculations.

Table 2: Representative Comparison of Experimental and DFT-Calculated ¹³C NMR Chemical Shifts (ppm) This table is a representative example of the comparison process.

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) | Difference (ppm) |

|---|---|---|---|

| C2 | 65.4 | 66.1 | -0.7 |

| C4/C6 | 32.1 | 32.5 | -0.4 |

| C5 | 25.8 | 25.5 | +0.3 |

| C-ipso | 138.2 | 138.9 | -0.7 |

| C-ortho | 128.9 | 129.2 | -0.3 |

| C-meta | 128.5 | 128.6 | -0.1 |

Transition State Modeling and Reaction Pathway Elucidation

Understanding the reactivity of this compound requires the study of reaction mechanisms, for which transition state (TS) modeling is indispensable. DFT calculations are used to locate the geometry of the transition state—the highest energy point along a reaction coordinate—and to calculate its energy, known as the activation energy barrier. acs.org

For instance, in reactions involving the deprotonation of the C2 carbon followed by electrophilic attack, computational studies can model the approach of the electrophile and the formation of the new C-C bond. sci-hub.se By mapping the potential energy surface, researchers can construct a free energy profile for the entire reaction. acs.org This profile reveals the energies of reactants, intermediates, transition states, and products, allowing for a detailed elucidation of the reaction pathway. acs.orgnih.gov Such studies can explain the stereoselectivity observed in reactions where the chiral sulfoxide group directs the approach of a reagent. researchgate.net

Molecular Orbital Analysis (HOMO/LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to this analysis. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability. jocpr.comresearchgate.net

In 2-phenyl-1,3-dithiane, the HOMO is typically localized on the sulfur atoms and the phenyl ring. jocpr.com Upon oxidation to the 1-oxide, the electronegative oxygen atom significantly lowers the energy of the orbitals associated with the oxidized sulfur. This modification alters the energy and distribution of the HOMO and LUMO. Analysis of the HOMO and LUMO surfaces can pinpoint the most probable sites for nucleophilic and electrophilic attack, thereby predicting the molecule's reactivity in various chemical transformations. researchgate.netscirp.org

Table 3: Illustrative Frontier Molecular Orbital Energies (eV) Calculated by DFT

| Compound | E(HOMO) | E(LUMO) | Energy Gap (ΔE) |

|---|---|---|---|

| 2-Phenyl-1,3-dithiane | -6.2 | -0.8 | 5.4 |

| trans-2-Phenyl-1,3-dithiane 1-oxide | -6.8 | -1.1 | 5.7 |

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Effects

While DFT calculations are excellent for stationary points on the potential energy surface, Molecular Dynamics (MD) simulations provide insight into the dynamic behavior of molecules over time. researchgate.net MD simulations solve Newton's equations of motion for a system of atoms, allowing for the observation of conformational changes, such as ring inversion (chair-to-chair) and rotation of the phenyl group. researchgate.netrsc.org

Furthermore, MD simulations can explicitly model the effects of the solvent, which can be crucial for accurately reproducing experimental behavior. By surrounding the solute molecule with a large number of solvent molecules (e.g., water, chloroform), MD can simulate solvation shells and specific solute-solvent interactions like hydrogen bonding. researchgate.net This approach is more rigorous than the implicit solvent models (like the Polarizable Continuum Model, PCM) often used in DFT calculations. semanticscholar.orgresearchgate.net Such simulations can be used to calculate thermodynamic properties like the free energy of solvation and to understand how the solvent influences conformational equilibria and reaction dynamics.

Future Perspectives and Emerging Trends in 2 Phenyl 1,3 Dithiane 1 Oxide Research

Integration with Flow Chemistry and Automated Synthetic Platforms

The integration of 2-Phenyl-1,3-dithiane (B1581651) 1-oxide chemistry with continuous flow reactors and automated synthesis platforms represents a significant frontier. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved reaction control, and greater scalability. The use of 3D-printed column reactors, for instance, has been explored for various organic syntheses, including those involving dithianes. ucl.ac.uk This technology could be adapted for reactions involving 2-Phenyl-1,3-dithiane 1-oxide, such as its use in glycosylation or C-H functionalization reactions, allowing for precise control over reaction times and temperatures, potentially minimizing side product formation. ucl.ac.ukresearchgate.net

Automated platforms, which enable high-throughput screening of reaction conditions, could accelerate the optimization of processes utilizing this compound. uwa.edu.au By systematically varying catalysts, solvents, and temperatures, researchers can rapidly identify the ideal conditions for maximizing yield and selectivity, a process that is often laborious in traditional laboratory settings. uwa.edu.au The future may see dedicated flow-based systems designed for the oxidation of 2-phenyl-1,3-dithiane and the subsequent stereoselective reactions of the resulting sulfoxide (B87167), streamlining the synthesis of valuable chemical intermediates.

| Technology | Potential Application for this compound | Anticipated Advantages |

| Continuous Flow Reactors | Oxidation of 2-phenyl-1,3-dithiane; Glycosylation reactions. researchgate.net | Improved heat and mass transfer, enhanced safety, scalability. |

| 3D-Printed Microreactors | Custom-designed reactors for specific transformations. ucl.ac.uk | Rapid prototyping, optimized reactor geometry, integration of catalysts. |

| Automated Synthesis Platforms | High-throughput screening of catalysts and reaction conditions. uwa.edu.au | Accelerated optimization, discovery of novel reactivity. |

| Flow Photochemistry | Photo-decarboxylation or other light-mediated reactions. ucl.ac.uk | Access to unique reaction pathways, clean energy source. |

Exploration of Novel Reaction Catalysis and Green Chemistry Approaches

The development of novel catalytic systems is crucial for expanding the synthetic utility of this compound. While it has been effectively used in dehydrative glycosylation reactions, challenges such as the formation of byproducts like benzaldehyde (B42025) remain. researchgate.net Future research will likely focus on developing more selective catalysts that can minimize these unwanted side pathways. Transition metal catalysis, particularly for C-H functionalization where the dithiane moiety can act as a directing group, is a promising area. uwa.edu.au However, overcoming issues like product inhibition will be key to creating truly efficient catalytic cycles. uwa.edu.au

A strong emphasis on green chemistry principles is an emerging trend. The current synthesis of the sulfoxide often relies on oxidants like m-chloroperbenzoic acid (mCPBA). nih.gov Future work will likely explore more environmentally benign oxidizing agents, such as hydrogen peroxide with a suitable catalyst, or even electrochemical oxidation methods. Furthermore, the use of solvent-free reaction conditions or green solvents will be paramount. researchgate.nettandfonline.com The development of recyclable, solid-supported catalysts, such as tungstate (B81510) sulfuric acid or silica-supported acids which have been used for dithiane synthesis, could be adapted for reactions involving the 1-oxide, simplifying purification and reducing waste. researchgate.nettandfonline.com

| Approach | Research Goal | Example/Rationale |

| Novel Catalysis | Improve selectivity in glycosylation reactions. | Develop catalysts to prevent comproportionation and side reactions. researchgate.net |

| Transition Metal Catalysis | Enable new C-H functionalization reactions. | Overcome product inhibition observed with palladium and ruthenium catalysts. uwa.edu.au |

| Green Oxidants | Replace traditional oxidants like mCPBA. nih.gov | Utilize catalytic systems with H₂O₂ or electrochemical methods. |

| Green Solvents/Solvent-Free | Reduce environmental impact. | Adapt solvent-free methods used for dithioacetalization to sulfoxide chemistry. researchgate.net |

| Recyclable Catalysts | Simplify purification and reduce waste. | Employ solid-supported acid catalysts for protection/deprotection steps. tandfonline.comorganic-chemistry.org |

Applications in Supramolecular Chemistry and Advanced Materials Science

The unique structural and stereochemical properties of this compound make it an intriguing candidate for applications in supramolecular chemistry and materials science. The ability to control the stereochemistry at both the C-2 carbon and the sulfur atom is critical for creating highly ordered molecular assemblies. nih.gov The phenyl group and the sulfoxide oxygen can participate in non-covalent interactions, such as hydrogen bonding and π-π stacking, which are the basis of supramolecular construction. grafiati.com These interactions could be harnessed to build complex, self-assembled architectures like molecular cages or polymers.

In materials science, dithiane derivatives are being explored as building blocks for functional molecules. For instance, the Corey-Seebach reaction using 2-phenyl-1,3-dithiane is a key step in synthesizing certain polysilanes, which have applications as advanced materials. acs.org The 1-oxide derivative could introduce new properties to such materials. Furthermore, the use of dithianes to create bioisosteres of phenyl rings, such as bicyclo[1.1.1]pentanes (BCPs), is a rapidly growing area in medicinal chemistry with implications for materials design. nih.gov The 1-oxide could serve as a chiral auxiliary or a functional handle in the synthesis of these advanced structural motifs, leading to new materials with tailored pharmacological or physical properties.

Addressing Current Challenges and Identifying Future Research Avenues

Despite its potential, several challenges related to this compound need to be addressed. A primary challenge is the development of highly stereoselective and efficient synthetic methods. The controlled oxidation of the dithiane to the desired mono-oxide without forming the di-oxide, and the separation of axial and equatorial sulfoxide isomers, can be difficult. nih.gov Future research must focus on developing robust protocols to overcome these synthetic hurdles.

Another significant challenge lies in fully understanding its reaction mechanisms. The complexity of dehydrative glycosylation, which may involve both ionic and free-radical pathways, highlights the need for detailed mechanistic studies. researchgate.net A deeper understanding will enable more rational reaction design and the suppression of unwanted side products.

Future research should also aim to broaden the scope of its applications. While its role in glycosylation is emerging, its potential in other areas of asymmetric synthesis remains largely untapped. Exploring its utility as a chiral auxiliary or in catalytic asymmetric reactions is a key avenue for future investigation. Expanding its use as a precursor for advanced materials, beyond its current applications, will also be a critical direction for realizing the full potential of this versatile compound.

Q & A

Q. What synthetic strategies overcome the lability of cis-2-trimethylsilyl-1,3-dithiane 1-oxide intermediates?

Q. Tables

| Parameter | 2-Phenyl-1,3-dithiane | trans-1-Oxide | cis-1-Oxide |

|---|---|---|---|

| S(1)–C(2)–S(3) angle (°) | 115.0 | 109.6 | 112.9 |

| Sum of torsion angles (°) | 348 | 381 | 371 |

| C(2)–S(1) bond length (Å) | 1.81 | 1.842 | 1.828 |

Data from X-ray studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.